molecular formula C8H10O3S2 B116230 (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 147086-81-5

(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

Cat. No.: B116230
CAS No.: 147086-81-5
M. Wt: 218.3 g/mol
InChI Key: NFUQUGUUAUVBMO-FSPLSTOPSA-N
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Description

(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide: is a complex organic compound characterized by its unique thieno[2,3-b]thiopyran structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-b]thiopyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]thiopyran ring.

    Hydroxylation and Methylation: Introduction of the hydroxy and methyl groups at the 4 and 6 positions, respectively, is achieved through selective functionalization reactions.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the sulfur atoms to form the 7,7-dioxide, typically using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its functional groups or increasing its oxidation state.

    Reduction: Reduction reactions can be used to modify the sulfur dioxide groups, potentially converting them back to sulfides or thiols.

    Substitution: The hydroxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfur-containing compounds. Its structural analogs may serve as enzyme inhibitors or activators.

Medicine

Medically, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the thieno[2,3-b]thiopyran core is particularly interesting for drug design.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    (4S,6S)-4-Amino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide: This compound differs by having an amino group instead of a hydroxy group.

    (4S,6S)-4-(Acetylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide:

Uniqueness

The uniqueness of (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide lies in its specific functional groups and their positions, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5,7,9H,4H2,1H3/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUQUGUUAUVBMO-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057646
Record name (4S,6s)-5,6-dihydro-6-methyl-4h-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147086-81-5
Record name 4H-Thieno[2,3-b]thiopyran-4-ol, 5,6-dihydro-6-methyl-, 7,7-dioxide, (4S,6S)-
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Record name 5,6-Dihydro-6-methyl-4H-thieno(2,3-b)thiopyran-4-ol 7,7-dioxide, (4S,6S)-
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Record name (4S,6s)-5,6-dihydro-6-methyl-4h-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide
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Record name trans-(4S,6S)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol, 7,7-dioxide
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Record name 5,6-DIHYDRO-6-METHYL-4H-THIENO(2,3-B)THIOPYRAN-4-OL 7,7-DIOXIDE, (4S,6S)-
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